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molecular formula C14H15NO3 B8341840 N-cyclohexyloxyphthalimide

N-cyclohexyloxyphthalimide

Cat. No. B8341840
M. Wt: 245.27 g/mol
InChI Key: PTZRSHDJQJUUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902248B2

Procedure details

Hydrazine monohydrate (2.24 mL, 42.20 mmol) was added to a solution of 2-cyclohexyloxy-isoindole-1,3-dione (4.88 g, 21.10 mmol) in a mixture of methanol (12 mL) and methylene chloride (120 mL), and the mixture was stirred at 25° C. for 4 h. The resulting precipitate was filtered off in vacuo, and the filtrate was washed with 5.0 N aqueous ammonium hydroxide (60 mL). The aqueous layer was extracted with methylene chloride (2×25 mL). The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was dissolved in a 4.0 M solution of hydrochloric acid in dioxane (12 mL) and diluted with diethyl ether (70 mL). The resulting precipitate was collected by filtration in vacuo to afford O-cyclohexyl-hydroxylamine hydrochloride (1.71 g, 45.7%) as a white solid, which was used in the next step without further purification.
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH:4]1([O:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.C(Cl)[Cl:23]>CO>[ClH:23].[CH:4]1([O:10][NH2:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.24 mL
Type
reactant
Smiles
O.NN
Name
Quantity
4.88 g
Type
reactant
Smiles
C1(CCCCC1)ON1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off in vacuo
WASH
Type
WASH
Details
the filtrate was washed with 5.0 N aqueous ammonium hydroxide (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (2×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a 4.0 M solution of hydrochloric acid in dioxane (12 mL)
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (70 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.C1(CCCCC1)ON
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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